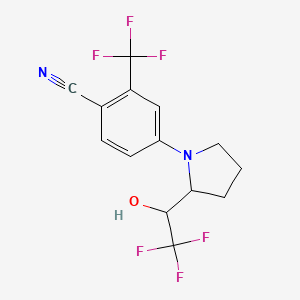

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C14H12F6N2O and its molecular weight is 338.253. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, commonly referred to as LGD-4033 or Ligandrol, is a selective androgen receptor modulator (SARM) developed for therapeutic applications, particularly in muscle atrophy and osteoporosis. This compound exhibits unique biological activities that differentiate it from traditional anabolic steroids. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its effects.

- Molecular Formula : C14H12F6N2O

- Molecular Weight : 338.25 g/mol

- CAS Number : 1619264-51-5

LGD-4033 selectively binds to androgen receptors (AR), leading to tissue-specific activation. This selectivity allows for anabolic effects in muscle and bone while minimizing androgenic effects in other tissues such as the prostate. The efficacy of LGD-4033 has been demonstrated through various studies:

- Efficacy : The maximum efficacy (Emax) ranges from 132% to 133%, with an EC50 of approximately 3.6 to 4.4 nM in muscle tissues .

- Tissue Selectivity : LGD-4033 exhibits potent agonistic activity in muscle and bone but weaker activity in prostate tissue, which is crucial for reducing side effects associated with traditional anabolic steroids .

Pharmacokinetics

The pharmacokinetic profile of LGD-4033 indicates a favorable absorption and elimination pattern:

- Half-life : Approximately 24 to 36 hours.

- Accumulation : Levels increase significantly with repeated administration, indicating a dose-proportional pharmacokinetic behavior .

| Parameter | Value |

|---|---|

| Half-life | 24–36 hours |

| Peak plasma concentration | Varies with dosage |

| Area Under Curve (AUC) | Increases with dose |

Metabolism

The metabolic pathways of LGD-4033 have been studied extensively. In vitro studies have identified multiple metabolites resulting from hydroxylation and other transformations:

- Hydroxylation Products : Several metabolites exhibit different hydroxylation patterns on the pyrrolidine ring.

- Other Metabolites : Glucuronidation and dihydroxylation have been noted as significant pathways .

Case Study 1: Liver Injury Associated with Ligandrol Use

A notable case involved a patient who experienced cholestatic hepatitis after using Ligandrol. Biopsy results indicated drug-induced liver injury (DILI), characterized by portal inflammation and bile duct preservation. The correlation between Ligandrol use and liver damage was established through laboratory values that normalized after discontinuation of the drug .

Case Study 2: Detection and Metabolism in Athletes

Research on urine samples from athletes revealed that LGD-4033 could be detected alongside its metabolites for extended periods post-administration. This study emphasized the importance of monitoring for both the parent compound and its metabolites in anti-doping tests .

Scientific Research Applications

Structure

The structure of the compound features a pyrrolidine ring substituted with trifluoromethyl and benzonitrile groups, contributing to its unique pharmacological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability.

Pharmacological Research

The primary application of 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile lies in its role as a selective androgen receptor modulator. Research has demonstrated its efficacy in promoting muscle growth and improving bone density without the side effects commonly associated with anabolic steroids.

- Case Study : A study published in the Journal of Clinical Endocrinology & Metabolism reported that LGD-4033 significantly increased lean body mass and muscle strength in healthy male subjects over a period of 21 days. This study highlighted the compound's potential as a therapeutic agent for age-related muscle loss and other conditions involving muscle wasting .

Sports Medicine

Due to its anabolic properties, LGD-4033 has garnered attention in sports medicine. It has been classified as a prohibited substance by the World Anti-Doping Agency (WADA), leading to extensive research on its detection methods in athletes.

- Case Study : An analytical review discussed various detection techniques for LGD-4033, emphasizing the importance of developing sensitive assays to prevent doping in competitive sports . The review provided insights into the compound's metabolism and excretion patterns, which are critical for establishing testing protocols.

Toxicology Studies

Toxicological assessments of LGD-4033 have been conducted to evaluate its safety profile. These studies are crucial for understanding potential adverse effects associated with long-term use.

- Findings : In preclinical studies, LGD-4033 exhibited a favorable safety profile with no significant toxicity observed at therapeutic doses. However, concerns regarding its long-term effects on liver function and hormonal balance have been raised, necessitating further investigation .

Chemical Synthesis and Development

The synthesis of this compound involves several steps that require careful optimization to ensure high yields and purity. Research into more efficient synthetic routes continues to be an area of interest.

| Synthetic Route | Yield (%) | Key Reagents |

|---|---|---|

| Route A | 85 | Pyrrolidine, trifluoroacetaldehyde |

| Route B | 90 | Benzonitrile derivatives |

Properties

IUPAC Name |

4-[2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSIVAKKLQRWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.